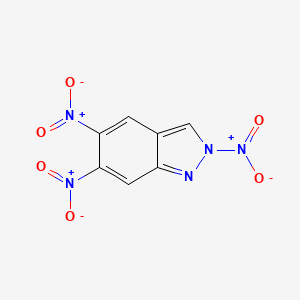

2H-Indazole, 2,5,6-trinitro-

Description

2H-Indazole, 2,5,6-trinitro- is a polynitrated aromatic heterocyclic compound. Its structure consists of a 2H-indazole core, which is a bicyclic system comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring, with the heterocyclic nitrogen at the 2-position. This core is substituted with three nitro (-NO₂) groups at positions 5 and 6 on the benzene ring and position 2 on the pyrazole ring. The extensive nitration of the indazole scaffold places this molecule in a specialized class of compounds investigated for their distinct chemical properties.

Poly-nitrated heterocyclic systems are a significant area of research in modern organic chemistry, primarily driven by their applications as high-energy density materials (HEDMs). energetic-materials.org.cnethernet.edu.et The incorporation of multiple nitro groups into a stable heterocyclic ring, such as pyrazole, imidazole, or triazole, is a key strategy for designing energetic materials. energetic-materials.org.cn These nitro groups act as oxidizers, while the carbon and hydrogen atoms of the heterocyclic backbone serve as the fuel.

The key characteristics imparted by polynitration include:

Positive Heat of Formation: The high nitrogen content and the energy stored in the N-O and C-N bonds often result in a large, positive heat of formation, releasing significant energy upon decomposition. ethernet.edu.et

Favorable Oxygen Balance: A crucial parameter for energetic materials is the oxygen balance (Ω), which determines the efficiency of combustion. An ideal oxygen balance ensures that the molecule contains enough oxygen to fully oxidize its carbon and hydrogen atoms to CO₂ and H₂O. While many heterocycles are oxygen-deficient, the addition of nitro groups improves this balance considerably. energetic-materials.org.cn

The general objective in the field is to develop compounds that offer superior performance and enhanced thermal stability and reduced sensitivity to shock or impact compared to traditional explosives like TNT. energetic-materials.org.cn

Table 1: Comparison of General Properties of Energetic Compound Classes

| Property | Traditional Aromatics (e.g., TNT) | Poly-Nitrated Heterocycles |

|---|---|---|

| Heat of Formation | Typically lower | Often significantly higher ethernet.edu.et |

| Oxygen Balance | Highly negative (e.g., TNT: -74%) | Improved, less negative energetic-materials.org.cn |

| Density | Moderate (e.g., TNT: 1.65 g/cm³) | Generally higher |

| Decomposition Products | Various, including solid carbon | Primarily gaseous (N₂, CO₂) energetic-materials.org.cn |

The indazole scaffold, existing in two main tautomeric forms (1H- and 2H-indazole), is a privileged structure in several scientific fields. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole isomer is a subject of significant synthetic and applied interest.

Medicinal Chemistry: Indazole derivatives are widely recognized for their broad spectrum of biological activities. They are integral components of numerous pharmacologically active compounds, demonstrating properties such as anti-inflammatory, antimicrobial, and anticancer activities.

Materials Science: The unique electronic properties of the 2H-indazole core have led to its use in materials science. For instance, iridium(III) complexes incorporating 2H-indazole ligands have been successfully used in the fabrication of organic light-emitting diodes (OLEDs), where they function as charge-transporting materials.

The synthesis of specifically 2-substituted-2H-indazoles is an active area of research, often requiring dedicated synthetic routes to control the regioselectivity over the more stable 1H-isomer.

While detailed synthetic and characterization data for 2H-Indazole, 2,5,6-trinitro- are not widely available in peer-reviewed literature, research on analogous dinitrated and trinitrated indazoles provides a clear framework for understanding its chemical context.

A notable synthetic route has been developed for 2-R-4,6-dinitro-2H-indazoles starting from 2,4,6-trinitrotoluene (B92697) (TNT). sci-hub.seresearchgate.net This method involves the conversion of TNT into C-(2,4,6-trinitrophenyl)azomethines, followed by a regiospecific nucleophilic substitution of the ortho-nitro group with an azide (B81097) (N₃⁻). Subsequent thermolysis of the resulting azide leads to the formation of the 2H-indazole ring system with nitro groups at the 4- and 6-positions. sci-hub.se

Furthermore, the synthesis of 3,5,7-trinitroindazole has been achieved through the nitration of oxindole. arkat-usa.orgresearchgate.net This reaction demonstrates that the indazole ring system can be subjected to harsh nitrating conditions to achieve a high degree of nitration. The reaction proceeds through a tetranitrooxindole intermediate, which then undergoes ring-opening and decarboxylation to yield the trinitroindazole product. arkat-usa.org

Computational studies on related energetic materials, such as trinitro-substituted imidazole-triazole and pyrazole-triazole derivatives, are frequently used to predict properties like heats of formation and detonation performance. nih.gov These theoretical approaches provide valuable insights into the structure-property relationships of novel high-energy materials and can guide synthetic efforts toward compounds like 2H-Indazole, 2,5,6-trinitro-.

Table 2: Selected Examples of Synthesized Polynitroindazoles

| Compound | Precursor(s) | Key Reagents/Conditions | Reference(s) |

|---|---|---|---|

| 2-R-4,6-dinitro-2H-indazoles | 2,4,6-Trinitrotoluene (TNT) | NaN₃, Thermolysis | sci-hub.seresearchgate.net |

| 3,5,7-trinitroindazole | Oxindole | HNO₃/H₂SO₄ | arkat-usa.orgresearchgate.net |

| 2-(2,4,6-trinitro-phenyl)-2H-indazole | Not detailed in search results | Not detailed in search results | lookchem.com |

Properties

CAS No. |

59601-94-4 |

|---|---|

Molecular Formula |

C7H3N5O6 |

Molecular Weight |

253.13 g/mol |

IUPAC Name |

2,5,6-trinitroindazole |

InChI |

InChI=1S/C7H3N5O6/c13-10(14)6-1-4-3-9(12(17)18)8-5(4)2-7(6)11(15)16/h1-3H |

InChI Key |

KVUARTNXJNQJKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC2=NN(C=C21)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2h Indazole, 2,5,6 Trinitro

Direct Nitration Strategies for Indazole Scaffolds

Direct nitration of the parent indazole molecule is a common method for introducing nitro groups onto the aromatic ring. However, this approach often leads to a mixture of isomers, with the position of nitration being highly dependent on the reaction conditions and the nature of the nitrating agent. The electron-rich nature of the indazole ring system makes it susceptible to electrophilic substitution, but the directing effects of the fused pyrazole (B372694) ring can lead to preferential nitration at specific positions.

Typically, nitration of indazole with mixed acid (a combination of nitric acid and sulfuric acid) tends to favor substitution at the 3, 5, and 7-positions. Achieving the 2,5,6-trinitro substitution pattern through direct nitration of indazole would likely be a low-yield process, requiring harsh conditions that could lead to degradation of the starting material or the formation of undesired byproducts. The introduction of a nitro group at the 2-position of the indazole ring via direct electrophilic nitration is not a standard transformation and usually requires specific N-amination followed by oxidation or other N-functionalization strategies. Therefore, while direct nitration is a fundamental tool, it is unlikely to be a viable primary route for the specific synthesis of 2,5,6-trinitro-2H-indazole.

Multi-Step Synthesis from Precursor Molecules

Due to the challenges associated with direct nitration, multi-step synthetic routes starting from appropriately substituted precursors are generally more effective for the preparation of specifically substituted polynitroindazoles. These methods allow for greater control over the regiochemistry of the final product.

Approaches Involving 2,4,6-Trinitrotoluene (B92697) as a Starting Material

One of the well-established routes to polynitrated indazoles utilizes 2,4,6-trinitrotoluene (TNT) as a readily available starting material. This approach, however, typically leads to indazoles with a 4,6-dinitro substitution pattern, reflecting the substitution of the parent TNT molecule. A general scheme for this synthesis involves the conversion of TNT to 2,4,6-trinitrobenzaldehyde (B1619841), which then serves as a key intermediate.

The synthesis proceeds through the formation of a C-(2,4,6-trinitrophenyl)-N-R-azomethine by the condensation of 2,4,6-trinitrobenzaldehyde with a primary amine or hydrazine (B178648) derivative. This is followed by a regiospecific nucleophilic aromatic substitution of the ortho-nitro group by an azide (B81097) ion (from sodium azide). The resulting aryl azide undergoes thermolysis to induce cyclization and formation of the 2H-indazole ring with the elimination of nitrogen gas. This process yields 2-substituted-4,6-dinitro-2H-indazoles. While this method is effective for producing dinitroindazoles, it does not directly yield the 2,5,6-trinitro isomer.

Reductive Cyclization Pathways for 2H-Indazole Scaffolds, including Cadogan and Davis-Beirut Reactions

Reductive cyclization reactions are powerful methods for the synthesis of N-heterocycles, including 2H-indazoles, starting from ortho-substituted nitroaromatics. The Cadogan and Davis-Beirut reactions are notable examples of such transformations.

The Cadogan reaction involves the deoxygenative cyclization of an o-nitrobenzylidene amine or a related o-nitro derivative using a trivalent phosphorus reagent, such as a trialkyl phosphite (B83602) or phosphine (B1218219). The reaction is believed to proceed through a nitrene intermediate, which then undergoes intramolecular cyclization to form the indazole ring. This method is versatile and can tolerate a range of functional groups, making it suitable for the synthesis of substituted indazoles. For the synthesis of a 5,6-dinitro-2H-indazole, a hypothetical starting material would be a 2-methyl-4,5-dinitroaniline derivative that could be converted to an appropriate precursor for Cadogan cyclization.

The Davis-Beirut reaction provides a route to 2H-indazoles from o-nitrobenzylamines or o-nitrobenzaldehydes and primary amines under basic conditions. The reaction is thought to proceed through an o-nitroso intermediate, which then undergoes condensation and cyclization. This reaction is often carried out under milder conditions than the classical Cadogan reaction.

Both of these reductive cyclization methods could theoretically be applied to the synthesis of 5,6-dinitro-2H-indazole if a suitable, appropriately substituted starting material, such as a derivative of 1-(halomethyl)-2,3-dinitro-4-methylbenzene or 2-methyl-4,5-dinitrobenzaldehyde, could be synthesized.

N-N Bond Formation Reactions in 2H-Indazole Synthesis

The formation of the N-N bond is a critical step in many indazole syntheses. This can be achieved through various strategies, often as the final ring-closing step. In the context of polynitrated indazoles, the choice of reaction is crucial to avoid undesired side reactions due to the presence of strongly electron-withdrawing nitro groups.

One common approach involves the cyclization of o-halobenzaldehydes or ketones with hydrazines. For the synthesis of a 5,6-dinitro-2H-indazole, this would require a starting material like 2-halo-4,5-dinitrobenzaldehyde, which could then be reacted with a substituted hydrazine to form the indazole ring.

Another strategy involves the intramolecular cyclization of a picrylhydrazone derivative. This method has been shown to be effective for the preparation of insensitive energetic materials. The cyclization of a picrylhydrazone can lead to the formation of a dinitroindazole, and with appropriate substitution on the starting materials, could potentially be adapted for the synthesis of other polynitroindazole isomers.

Alkylation Strategies for N2-Substitution

Once a 1H-indazole with the desired substitution pattern on the benzene (B151609) ring is obtained, the final step would be the introduction of a substituent at the N2 position. Alkylation of indazoles can often lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the electronic properties of the substituents on the indazole ring.

For a 5,6-dinitro-1H-indazole, the presence of two strongly electron-withdrawing nitro groups would decrease the nucleophilicity of the indazole nitrogen atoms. However, N2-alkylation is often favored under certain conditions. For the synthesis of 2,5,6-trinitro-2H-indazole, the introduction of a nitro group at the N2 position would require an N-nitration step rather than alkylation. N-nitration of azoles can be achieved using various nitrating agents, such as nitric acid in acetic anhydride (B1165640) or nitronium tetrafluoroborate. The feasibility of this step would depend on the stability of the dinitroindazole precursor under the nitrating conditions.

Regioselective Synthetic Approaches for 2,5,6-Trinitrated 2H-Indazoles

Achieving the specific 2,5,6-trinitro substitution pattern requires a highly regioselective synthetic strategy. A plausible, albeit challenging, approach would involve starting with a molecule that already contains the 4,5-dinitro substitution pattern, which will become the 5,6-dinitro pattern in the final indazole product.

A hypothetical synthetic route could begin with the nitration of 1,2-dimethylbenzene (o-xylene) to obtain 1,2-dimethyl-4,5-dinitrobenzene. Subsequent functionalization of one of the methyl groups to a leaving group (e.g., a bromine) and the other to a group that can be converted into the second nitrogen of the pyrazole ring would be required. For instance, benzylic bromination followed by reaction with a hydrazine derivative could lead to a precursor that, upon cyclization, would yield 5,6-dinitro-2H-indazole.

The final step would be the N-nitration of the 5,6-dinitro-2H-indazole intermediate. This step would likely require a potent but selective N-nitrating agent to avoid further C-nitration or degradation of the highly electron-deficient ring system.

Methodological Advancements in Green Chemistry for 2H-Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact and enhance safety and efficiency. While specific green chemistry methodologies for the synthesis of 2,5,6-trinitro-2H-indazole are not extensively detailed in publicly available research, advancements in the broader field of 2H-indazole synthesis highlight potential eco-friendly approaches. These methodologies focus on the use of less hazardous solvents, alternative catalysts, and energy-efficient reaction conditions.

One notable advancement is the use of greener solvent systems. For instance, polyethylene (B3416737) glycol (PEG) has been employed as a green solvent in a one-pot, three-component reaction to synthesize 2H-indazole derivatives. This approach, catalyzed by copper(I) oxide nanoparticles, avoids the use of volatile and often toxic organic solvents. organic-chemistry.org Similarly, reactions carried out in ethanol-water mixtures under ultrasound irradiation represent another green approach, which can lead to higher yields and shorter reaction times. repec.org

The development of novel catalytic systems is also a cornerstone of green synthetic chemistry for indazoles. Heterogeneous catalysts, such as copper nanoparticles on charcoal, are being explored as they can be easily recovered and reused, minimizing waste. researchgate.net These catalysts have shown effectiveness in the synthesis of 2H-indazoles from readily available starting materials. researchgate.net

Furthermore, energy-efficient methods like ultrasound-mediated synthesis are being applied to enhance reaction rates and yields, thereby reducing energy consumption compared to conventional heating methods. repec.orgnih.gov These techniques, by promoting more efficient chemical transformations, align with the core tenets of green chemistry by minimizing waste and energy usage. nih.gov

While these advancements have been applied to various substituted indazoles, their adaptation for the synthesis of a highly nitrated compound like 2,5,6-trinitro-2H-indazole would require further research. The synthesis of polynitro aromatic compounds often involves harsh nitrating agents and conditions, presenting a significant challenge for the application of current green chemistry techniques. Future research in this area would likely focus on developing milder nitration methods and integrating them with the green solvent and catalytic systems that have proven successful for other indazole derivatives.

The following table summarizes some of the green chemistry approaches that have been successfully applied to the synthesis of the broader class of 2H-indazoles.

| Green Chemistry Approach | Details | Starting Materials | Catalyst/Conditions | Solvent | Reference(s) |

| One-Pot, Three-Component Synthesis | A streamlined process that reduces waste by combining multiple reaction steps into a single operation. | 2-halobenzaldehydes, primary amines, and sodium azide | Copper(I) oxide nanoparticles (Cu₂O-NP) | Polyethylene glycol (PEG 300) | organic-chemistry.org |

| Ultrasound-Mediated Synthesis | Utilizes ultrasonic irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times with reduced energy consumption. | Substituted benzonitriles and hydrazines | Ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) | Ethanol-Water (EtOH-H₂O) | repec.org |

| Heterogeneous Catalysis | Employs a recyclable catalyst that is in a different phase from the reactants, simplifying product purification and reducing catalyst waste. | 2-halobenzaldehydes, primary amines, and sodium azide | Copper nanoparticles on charcoal (Cu/C) | DMSO | researchgate.net |

Mechanistic Investigations of 2h Indazole, 2,5,6 Trinitro Formation

Elucidation of Reaction Pathways for Trinitration

The synthesis of 2,5,6-trinitro-2H-indazole is not a straightforward single-step process. The reaction pathway is best understood as a multi-step sequence, likely involving the initial formation of a dinitrated indazole ring system, followed by a subsequent nitration step. A plausible and efficient pathway starts from readily available, highly nitrated aromatic compounds such as 2,4,6-trinitrotoluene (B92697) (TNT). sci-hub.se

One elaborated method involves the conversion of TNT into 2,4,6-trinitrobenzaldehyde (B1619841) (TNBA). This aldehyde can then be condensed with various amines (anilines or hydrazones) to form C-(2,4,6-trinitrophenyl)azomethines. A key step in the formation of the indazole ring is the regiospecific substitution of the ortho-nitro group of the trinitrophenyl moiety with an azido (B1232118) group (N₃⁻), followed by thermolysis. This process yields 2-substituted-4,6-dinitro-2H-indazoles in high yields. sci-hub.se

The final step to achieve the 2,5,6-trinitro substitution would involve the nitration of the 4,6-dinitro-2H-indazole intermediate. The introduction of the third nitro group onto the indazole ring is an electrophilic aromatic substitution. The position of this nitration is directed by the existing substituents on both the benzene (B151609) and pyrazole (B372694) rings of the indazole system.

Formation of a Dinitro-2H-Indazole Core: Starting from a precursor like 2,4,6-trinitrophenyl-substituted azomethine, a nucleophilic aromatic substitution of an ortho-nitro group by an azide (B81097) ion occurs.

Cyclization: Thermal decomposition of the resulting azide leads to the formation of the 2H-indazole ring, yielding a 4,6-dinitro-2H-indazole derivative. sci-hub.se

Final Nitration: The 4,6-dinitro-2H-indazole is then subjected to a further nitration reaction to introduce the third nitro group at the 5-position. The regioselectivity of this step is critical and is influenced by the deactivating nature of the existing nitro groups and the electronic properties of the indazole ring itself.

Analysis of Catalytic and Non-Catalytic Reaction Mechanisms

Both catalytic and non-catalytic methods are employed in the synthesis of 2H-indazoles and their nitrated derivatives.

Non-Catalytic Reactions: The formation of 2-R-4,6-dinitro-2H-indazoles from C-(2,4,6-trinitrophenyl)azomethines is a prime example of a non-catalytic pathway. The reaction relies on the nucleophilic aromatic substitution of a nitro group by sodium azide, followed by a thermally induced cyclization. sci-hub.se Similarly, the classical Cadogan reaction, which uses stoichiometric amounts of a reducing agent like triethyl phosphite (B83602) at high temperatures, is a non-catalytic process. nih.gov

Catalytic Reactions: Recent advancements have introduced catalytic versions of these reactions. For instance, the Cadogan cyclization can be performed under milder conditions using a catalytic amount of a phosphorus-based compound in a P(III)/P(V) redox cycle. nih.gov

In the context of nitration, traditional methods often use a non-catalytic mixture of nitric acid and sulfuric acid. However, catalytic methods for aromatic nitration have been developed to improve selectivity and use milder conditions. Copper-catalyzed nitration of certain aromatic compounds has been reported, often showing good regioselectivity. researchgate.net For the specific final nitration step of a dinitro-indazole, a catalytic approach could offer advantages in controlling the position of the third nitro group. For example, zinc-catalyzed nitration of 2H-indazoles has been shown to be effective.

The table below summarizes some catalytic systems used for reactions relevant to the formation of nitrated 2H-indazoles.

| Reaction Step | Catalyst | Reagents | Key Features |

| 2H-Indazole Synthesis | Copper(I) oxide nanoparticles | 2-bromobenzaldehydes, primary amines, sodium azide | Catalyzes C-N and N-N bond formation. organic-chemistry.org |

| 2H-Indazole Synthesis | Palladium | 2-bromobenzyl bromides, arylhydrazines | Regioselective intermolecular N-benzylation followed by intramolecular N-arylation. organic-chemistry.org |

| C-H Nitration | Zinc(II) triflate | Iron(III) nitrate (B79036) | Site-selective nitration of 2H-indazoles. |

| C-H Arylation | Palladium(II)/Phenanthroline | Aryl iodides/bromides | Direct C-3 arylation of indazoles. rsc.org |

Influence of Reaction Conditions on Product Selectivity and Regioisomeric Distribution

The reaction conditions, including temperature, solvent, and the nature of the reagents, have a profound impact on the yield, product selectivity, and the distribution of regioisomers in the synthesis of polynitrated indazoles.

Temperature: In the synthesis of 2-R-4,6-dinitro-2H-indazoles, the thermolysis of the azide intermediate is typically carried out at elevated temperatures, around 150-180 °C in a high-boiling solvent like ethylene (B1197577) glycol. sci-hub.se The temperature is critical for promoting the decomposition of the azide and the subsequent cyclization. However, in some cases, the conversion of the azide to the indazole can occur at room temperature in DMF, indicating that the stability of the azide intermediate is highly dependent on the substituents. sci-hub.se

Solvent: The choice of solvent can significantly influence the reaction pathway. As mentioned in the Davis-Beirut reaction, the use of primary versus secondary alcohols can determine whether a 2H-indazole or an indazolone is formed. aub.edu.lb In the synthesis of dinitroindazoles via nucleophilic substitution with sodium azide, DMF is an effective solvent for the substitution step at room temperature. sci-hub.se For nitration reactions, the solvent can affect the activity of the nitrating agent and the solubility of the substrate, thereby influencing the reaction rate and selectivity.

Nitrating Agent and Catalyst: The choice of nitrating agent and catalyst is crucial for controlling the regioselectivity of the final nitration step. While a mixture of nitric and sulfuric acids is a powerful nitrating agent, it can lead to a mixture of isomers and over-nitration. Milder, more selective nitrating systems are often preferred. The use of iron(III) nitrate in the presence of a zinc catalyst has been shown to selectively nitrate 2H-indazoles at the C-7 position. The optimization of such a reaction is detailed in the table below, based on a related study.

Optimization of a Catalytic Nitration Reaction

| Entry | Catalyst (mol%) | Solvent | Nitrating Agent | Yield (%) |

|---|---|---|---|---|

| 1 | Zn(OTf)₂ (40) | CH₃CN | Fe(NO₃)₃·9H₂O | 78 |

| 2 | Zn(OTf)₂ (40) | Toluene | Fe(NO₃)₃·9H₂O | 18 |

| 3 | - | CH₃CN | Fe(NO₃)₃·9H₂O | 13 |

| 4 | Zn(BF₄)₂ (40) | CH₃CN | Fe(NO₃)₃·9H₂O | 72 |

This data highlights that the combination of a zinc triflate catalyst in acetonitrile (B52724) provides the best yield for this particular nitration, demonstrating the importance of fine-tuning the reaction conditions to achieve the desired product.

The electronic nature of the substituents on the 2-position of the indazole ring also influences the regioselectivity of nitration. Electron-donating and electron-withdrawing groups can affect the electron density at different positions of the indazole nucleus, thereby directing the incoming nitro group. A comprehensive understanding of these electronic and steric effects is essential for the selective synthesis of the 2,5,6-trinitro-2H-indazole isomer.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography Studies of Nitro-Substituted 2H-Indazoles

X-ray crystallography provides unambiguous proof of molecular structure, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

Studies on various nitro-substituted 2H-indazoles consistently reveal key conformational features. The core indazole ring system is typically found to be almost planar. For instance, in 2-methyl-6-nitro-2H-indazole, the maximum deviation from the plane of the indazole ring system is minimal, at 0.0118 (7) Å. nih.govresearchgate.net Similarly, the indazole ring in 2,3-dimethyl-6-nitro-2H-indazole is nearly planar, with a maximum deviation of 0.019 (3) Å. nih.gov

A critical conformational parameter in these molecules is the dihedral angle between the nitro group(s) and the plane of the indazole ring. This torsion angle is influenced by both electronic effects and steric hindrance from adjacent substituents. In 2-methyl-6-nitro-2H-indazole, the nitro group is only slightly twisted from the plane of the attached ring, by 0.93 (16)°. nih.govresearchgate.net For 2-allyl-7-nitro-2H-indazole, the dihedral angles between the fused ring system and the nitro groups are similarly small, at 2.7 (2)° and 2.2 (2)°. nih.gov In contrast, the substituent at the 2-position can adopt a more perpendicular orientation, as seen in 2-benzyl-6-nitro-2H-indazole, where the indazole ring subtends a dihedral angle of 65.87 (7)° with the pendant benzene (B151609) ring. researchgate.net For a polysubstituted compound like 2,5,6-trinitro-2H-indazole, one would anticipate a nearly planar indazole core, with potential twisting of the nitro groups due to steric crowding and electronic repulsion between them.

Table 1: Selected Crystallographic Data for Nitro-Substituted 2H-Indazoles

| Compound | Ring Planarity (Max. Deviation) | Nitro Group Dihedral Angle | Key Torsion Angles | Reference |

|---|---|---|---|---|

| 2-Methyl-6-nitro-2H-indazole | 0.0118 (7) Å | 0.93 (16)° | - | nih.govresearchgate.net |

| 2,3-Dimethyl-6-nitro-2H-indazole | 0.019 (3) Å | - | - | nih.gov |

| 2-Allyl-7-nitro-2H-indazole | - | 2.7 (2)° and 2.2 (2)° | N-N-C-C: -75.3 (2)° and -82.2 (2)° | nih.gov |

| 2-Benzyl-6-nitro-2H-indazole | 0.022 (2) Å | - | Dihedral angle with benzene ring: 65.87 (7)° | researchgate.net |

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In nitro-substituted indazoles, these interactions are dominated by hydrogen bonds and π–π stacking. rsc.org The nitro groups, with their electronegative oxygen atoms, are effective hydrogen bond acceptors.

Weak intermolecular C—H···O and C—H···N hydrogen bonds are commonly observed, linking molecules into larger assemblies. nih.govnih.gov For example, in the crystal of 2-methyl-6-nitro-2H-indazole, these interactions are crucial for establishing the packing. nih.govresearchgate.net In 2-allyl-7-nitro-2H-indazole, molecules are linked by C—H···O interactions into a three-dimensional network. nih.gov

Aromatic π–π stacking interactions between the electron-deficient indazole rings are also a significant packing force. In 2,3-dimethyl-6-nitro-2H-indazole, centroid-to-centroid distances between adjacent indazole rings are 3.632 (1) and 3.705 (1) Å, indicating stabilizing π-stacking. nih.gov Similar interactions are found in 2-benzyl-6-nitro-2H-indazole, which forms oblique stacks of molecules with a centroid–centroid separation of 3.6743 (19) Å. researchgate.net The extensive π-system and multiple nitro groups in 2,5,6-trinitro-2H-indazole would likely lead to a complex and dense packing architecture stabilized by a combination of strong C—H···O hydrogen bonds and significant π–π stacking.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of compounds in solution and, with specialized techniques, in the solid state.

Multinuclear NMR provides detailed information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton chemical shifts are highly sensitive to the electronic effects of the nitro groups. These strongly electron-withdrawing groups cause a significant downfield shift (to higher ppm values) for protons on the aromatic ring. For example, in the spectrum of 6-nitro-3-phenyl-1H-indazole, the proton at position 7 appears at 8.14-8.07 ppm, while the proton at position 5 appears at 8.26 ppm. rsc.org

¹³C NMR: The carbon signals are similarly affected by the nitro substituents. Carbons directly attached to nitro groups are typically shifted downfield. In 6-nitro-3-phenyl-1H-indazole, the carbon C6 (attached to the NO₂) resonates at 146.99 ppm. rsc.org In 5-nitro-3-phenyl-1H-indazole, the C5 signal is at 143.39 ppm. rsc.org

¹⁵N NMR: Nitrogen NMR is particularly informative for this class of compounds, providing direct insight into the electronic structure of both the indazole ring nitrogens and the nitro groups. While less common, ¹⁵N NMR data, often supported by computational (GIAO) calculations, has been used to distinguish between 1- and 2-substituted indazole isomers. acs.orgacs.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Nitro-Indazole Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 6-Nitro-3-phenyl-1H-indazole | CDCl₃ | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 | rsc.org |

| 5-Nitro-3-phenyl-1H-indazole | CDCl₃ | 11.84 (br, 1H), 8.98 (s, 1H), 8.26 (d, 1H), 7.98 (d, 2H), 7.62-7.53 (m, 3H), 7.29 (d, 1H) | 148.67, 143.39, 142.96, 131.72, 129.35, 127.81, 122.14, 120.37, 119.18, 110.60 | rsc.org |

| 3-(Naphthalen-2-yl)-6-nitro-1H-indazole | CD₃COCD₃ | 13.08 (br, 1H), 8.60 (s, 2H), 8.48 (d, 1H), 8.22 (d, 1H), 8.10-8.05 (m, 3H), 7.97 (d, 1H), 7.58 (d, 2H) | 147.15, 145.44, 141.49, 134.30, 133.91, 131.07, 129.17, 128.95, 128.30, 127.09, 127.03, 126.69, 125.70, 124.40, 122.76, 116.11, 107.88 | rsc.org |

Solid-state NMR (SSNMR) is a powerful technique for characterizing materials in their solid form, providing information that is complementary to solution NMR and X-ray diffraction. emory.edu The Cross-Polarization Magic-Angle Spinning (CPMAS) experiment is one of the most common SSNMR techniques used for spin-1/2 nuclei like ¹³C and ¹⁵N. blogspot.comblogspot.com

The CPMAS technique enhances the signal of low-abundance nuclei (like ¹³C) by transferring polarization from abundant protons and uses rapid sample spinning at the "magic angle" (54.74°) to average out anisotropic interactions that broaden signals in the solid state. emory.edublogspot.com This results in high-resolution spectra from which chemical shift information can be extracted.

For a compound like 2,5,6-trinitro-2H-indazole, ¹³C CPMAS NMR would be valuable for:

Confirming the number of crystallographically inequivalent molecules in the unit cell. If multiple, distinct molecules are present in the asymmetric unit, the spectrum will show a doubling or multiplication of carbon resonances.

Studying polymorphism. Different crystalline forms (polymorphs) of the same compound will generally produce different SSNMR spectra due to variations in their crystal packing and molecular conformations. blogspot.com

Correlating with crystallographic data. The isotropic chemical shifts observed in the CPMAS spectrum can be compared with the structure determined by X-ray diffraction to assign signals and confirm the solid-state structure. rsc.org

Complementary Spectroscopic Techniques for Structural Confirmation (e.g., IR, High-Resolution Mass Spectrometry)

While crystallography and NMR provide the most detailed structural information, other spectroscopic methods are essential for initial characterization and confirmation of the molecular formula and functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For nitro-indazoles, the most prominent bands are the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. These typically appear in the regions of 1500–1560 cm⁻¹ (asymmetric) and 1335–1370 cm⁻¹ (symmetric). For instance, 3-(naphthalen-2-yl)-6-nitro-1H-indazole shows strong absorptions at 1522 cm⁻¹ and 1346 cm⁻¹. rsc.org The presence of multiple strong bands in these regions would be expected for 2,5,6-trinitro-2H-indazole.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition and molecular formula of the compound. For 3-(naphthalen-2-yl)-6-nitro-1H-indazole, the calculated m/z for the protonated molecule [M+H]⁺ was 290.0924, and the found value was 290.0928, confirming the formula C₁₇H₁₂N₃O₂. rsc.org This technique would be critical for verifying the successful synthesis of 2,5,6-trinitro-2H-indazole.

Computational and Theoretical Chemistry Studies on 2h Indazole, 2,5,6 Trinitro

Quantum Chemical Calculations for Molecular Structure and Stability Analysis

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in 2H-Indazole, 2,5,6-trinitro- and assessing its thermodynamic stability. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. By optimizing the molecular geometry, computational methods can provide precise data on bond lengths, bond angles, and dihedral angles.

Studies on related nitro-substituted indazoles show that the indazole ring system is nearly planar, with nitro groups often slightly twisted out of the plane of the bicyclic core. acs.org This planarity is crucial for the molecule's electronic properties. The stability of the molecule is evaluated by calculating its total energy and heat of formation, which are critical parameters for energetic materials.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for complex systems like trinitrated indazoles. DFT calculations focus on the electron density to determine the energy and properties of the molecule.

For nitroaromatic compounds, DFT methods such as B3LYP are employed to optimize the molecular geometry and calculate electronic properties. multidisciplinaryjournals.com These calculations can predict the bond lengths within the indazole core and between the ring and the nitro substituents. For instance, calculations on a related silver(I)-indazole complex provided detailed bond lengths for the pyrazole (B372694) and benzene (B151609) rings, which serve as a reference for understanding the indazole framework. core.ac.uk The electronic structure analysis reveals how the electron-withdrawing nitro groups influence the charge distribution across the molecule, which is critical for its reactivity and energetic performance.

Table 1: Representative DFT-Calculated Geometric Parameters for the Indazole Moiety (Based on a similar Ag(I)-Indazole Complex) Note: This data is for a related indazole complex and serves as an illustrative example of parameters that would be calculated for 2H-Indazole, 2,5,6-trinitro-.

| Parameter | Bond Length (Å) |

| N1–N2 | 1.354 |

| N2–C7 | 1.325 |

| C3–C4 | 1.419 |

| C4–C7 | 1.419 |

| C–H (avg) | 1.082 |

| Ag–N2 | 2.236 |

Data sourced from DFT calculations on an [Ag(indz)2NO3] complex. core.ac.uk

The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable quantum chemical approach for predicting NMR chemical shifts. mdpi.com It is often used in conjunction with DFT to provide theoretical NMR spectra (¹H, ¹³C, ¹⁵N) that can aid in the structural elucidation of newly synthesized compounds. imist.marsc.org By calculating the magnetic shielding tensors for each nucleus, the GIAO method can predict chemical shifts with a high degree of accuracy when compared to experimental data. researchgate.netrsc.org

For a molecule like 2H-Indazole, 2,5,6-trinitro-, GIAO calculations would be invaluable for distinguishing it from other isomers, such as the 1H- or 3H-tautomers, as the predicted chemical shifts for the ring protons and carbons would be distinct for each form. This method has been successfully applied to a wide range of nitrogen-containing heterocycles, demonstrating its utility in confirming molecular structures. mdpi.com

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. For the synthesis of indazoles, particularly from nitroaromatic precursors, the Cadogan cyclization is a key reaction. researchgate.net This reaction involves the reductive cyclization of an ortho-nitro substituted biaryl or similar system, typically using a phosphine (B1218219) reagent. mit.edu

Theoretical studies using DFT can map the entire reaction coordinate, identifying intermediates, transition states, and calculating the activation energies for each step. acs.org For example, computational investigations into the Cadogan reaction have explored whether the mechanism proceeds through a nitrene intermediate. Some studies suggest that the reaction involves the formation of a fleeting nitrene in the singlet state, which then undergoes cyclization with a very low activation barrier. acs.org Understanding these mechanistic details through computation can help optimize reaction conditions to improve yields and selectivity for desired products like 2H-Indazole, 2,5,6-trinitro-.

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential Maps)

To understand the chemical reactivity of 2H-Indazole, 2,5,6-trinitro-, computational chemists analyze various electronic structure descriptors. Among the most important are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govirjweb.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.org In MEPs, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netwalisongo.ac.id For nitroaromatic compounds, strong positive potentials are often observed over the aromatic ring and near the nitro groups, which is linked to their sensitivity as energetic materials. researchgate.netresearchgate.net The MEP map for 2H-Indazole, 2,5,6-trinitro- would be expected to show significant positive potential due to the powerful electron-withdrawing effects of the three nitro groups, highlighting its electrophilic nature and potential energetic characteristics.

Table 2: Calculated HOMO-LUMO Energies and Energy Gaps for Representative Indazole Derivatives Note: This data is for different indazole derivatives and illustrates the typical range of values obtained from DFT calculations.

| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 8a | -6.0453 | -0.86238 | 5.18292 |

| 8c | -5.88654 | -0.81999 | 5.06655 |

| 8d | -6.12522 | -2.65032 | 3.4749 |

Data sourced from DFT calculations on novel indazole derivatives. nih.gov

Theoretical Investigations of Tautomerism and Isomerization in Nitrated Indazoles

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring nitrogen. nih.gov Theoretical calculations are essential for determining the relative stabilities of these tautomers.

Computational studies have consistently shown that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov The energy difference between these two forms has been calculated to be approximately 15 kJ·mol⁻¹ in favor of the 1H-tautomer. acs.org This stability is attributed to factors including aromaticity. acs.org The presence of substituents, such as nitro groups, can influence this tautomeric equilibrium. Theoretical investigations on nitrated indazoles allow for a precise quantification of these substituent effects, predicting which tautomer is likely to be dominant under given conditions. This is crucial for understanding the properties and behavior of a specific isomer like 2H-Indazole, 2,5,6-trinitro-.

Table 3: Relative Stability of Indazole Tautomers

| Tautomer | Relative Energy (kJ·mol⁻¹) | Stability |

| 1H-Indazole | 0.0 | Most Stable |

| 2H-Indazole | ~15.0 | Less Stable |

Data sourced from theoretical calculations on the parent indazole system. acs.org

Chemical Reactivity and Functionalization of 2h Indazole, 2,5,6 Trinitro

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System (e.g., Halogenation, Nitration, Alkylation, Acylation)

Electrophilic Aromatic Substitution (EAS)

The indazole ring, while aromatic, is generally less reactive towards electrophiles than benzene (B151609) due to the presence of the nitrogen atoms. The introduction of three nitro groups, as in 2,5,6-trinitro-2H-indazole, causes severe deactivation of the ring system towards electrophilic attack. chemguide.co.uk Nitro groups are strong deactivating groups due to both their inductive electron withdrawal (-I effect) and resonance electron withdrawal (-M effect). masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the extreme electron deficiency of the 2,5,6-trinitro-2H-indazole ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com Electron-withdrawing groups, particularly when positioned ortho or para to a potential leaving group, stabilize the negatively charged Meisenheimer complex intermediate, which is the hallmark of the SNAr mechanism. youtube.comsemanticscholar.org

In this molecule, the nitro groups at positions 5 and 6 highly activate the benzene portion of the indazole ring for nucleophilic attack. A suitable leaving group (such as a halogen) on the carbocyclic ring would be readily displaced by a wide range of nucleophiles (e.g., alkoxides, amines, thiolates). Even without a conventional leaving group, under forcing conditions, it is possible for a nitro group itself to be displaced by a strong nucleophile, a reaction observed in other highly nitrated aromatic systems. nih.gov

| Reaction Type | Reagents | Expected Reactivity of 2,5,6-trinitro-2H-indazole | Rationale |

| Nitration | HNO₃ / H₂SO₄ | Extremely Low / Inert | Severe deactivation of the ring by three existing -NO₂ groups. libretexts.org |

| Halogenation | Br₂ / FeBr₃ | Extremely Low / Inert | Ring is too electron-poor to react with the electrophile. |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Extremely Low / Inert | Deactivated ring; catalyst complexation with nitro groups. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Extremely Low / Inert | Deactivated ring; catalyst complexation with nitro groups. |

| Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, R₂NH) | High (at activated positions) | Strong stabilization of the Meisenheimer intermediate by -NO₂ groups. masterorganicchemistry.com |

Regioselective Functionalization at Specific Positions (e.g., C3-Formylation)

Functionalization of the C-H bonds of the indazole core, particularly at the C3 position, is a common strategy for elaborating the indazole scaffold. chim.it Various methods for C3-acylation, C3-arylation, and C3-formylation have been developed for a range of 2H-indazoles. thieme-connect.dersc.org These reactions often proceed through pathways involving metalation, radical intermediates, or directed C-H activation. researchgate.net

However, for 2,5,6-trinitro-2H-indazole, such regioselective C-H functionalization reactions would be challenging. The powerful deactivating nature of the nitro groups reduces the nucleophilicity of the ring, making it less susceptible to electrophilic reagents used in reactions like Vilsmeier-Haack formylation. chim.it Furthermore, the conditions required for many C-H activation protocols may not be compatible with the sensitive, potentially explosive, trinitro-aromatic system. The focus of functionalization for this molecule would almost certainly shift from C-H activation to the displacement of one of the nitro groups via SNAr.

Cycloaddition Reactions Involving Nitrated Indazole Moieties

Cycloaddition reactions are powerful tools for constructing cyclic systems. libretexts.orgyoutube.com The involvement of the indazole ring system itself as a diene or dienophile in standard Diels-Alder reactions is not common. However, the electronic properties of 2,5,6-trinitro-2H-indazole could enable it to participate in specific types of cycloadditions.

Given its highly electron-deficient nature, the aromatic system could potentially act as a component in an inverse-electron-demand Diels-Alder (IEDDA) reaction. In this type of reaction, an electron-deficient diene or dienophile reacts with an electron-rich partner. nih.gov For instance, if a portion of the nitrated indazole ring system were to act as the electron-poor component, it could theoretically react with an electron-rich alkene, enamine, or enol ether. nih.gov

Additionally, the nitro groups themselves can participate in cycloaddition chemistry. For example, nitro groups can undergo [3+2] dipolar cycloadditions with certain dipolarophiles. While specific studies on 2,5,6-trinitro-2H-indazole are not available, the reactivity of the nitro groups offers a potential avenue for functionalization that does not rely on substitution at the ring carbons. uchicago.edunih.gov

Reactivity Profiles of Multiple Nitro Groups in the 2,5,6-Trinitro Configuration

The three nitro groups in 2,5,6-trinitro-2H-indazole are not chemically equivalent, and their reactivity is influenced by their position on the indazole ring. Their primary reactions involve reduction to amino groups or acting as leaving groups in SNAr reactions.

Selective Reduction:

Nucleophilic Displacement:

As discussed, the nitro groups can activate the ring towards SNAr and can also serve as the leaving group. The stability of the intermediate Meisenheimer complex is key. A nucleophile attacking at a carbon bearing a nitro group would generate a resonance-stabilized anionic intermediate. The relative ease of displacement for the C5-NO₂ vs. C6-NO₂ group would depend on which position allows for better delocalization of the negative charge onto the other nitro groups and the heterocyclic portion of the molecule. Typically, nitro groups that are ortho or para to other strong electron-withdrawing groups are the most activated for displacement. masterorganicchemistry.comsemanticscholar.org The C5 and C6 nitro groups are ortho to each other, suggesting that both positions are highly activated.

| Nitro Group Position | Potential Reactions | Controlling Factors |

| N2-NO₂ | (Hypothetical) | Generally not a leaving group in SNAr; part of the heterocyclic core. |

| C5-NO₂ | Reduction, Nucleophilic Displacement | Steric hindrance, electronic activation from C6-NO₂, delocalization of charge in Meisenheimer intermediate. |

| C6-NO₂ | Reduction, Nucleophilic Displacement | Steric hindrance, electronic activation from C5-NO₂, delocalization of charge in Meisenheimer intermediate. |

Potential Applications in Advanced Materials Science

Exploration of 2H-Indazole, 2,5,6-trinitro- as a Precursor for High-Energy Density Materials

The quest for new high-energy density materials (HEDMs) is a continuous endeavor in materials science, driven by the need for superior performance in propulsion and ordnance applications. A key strategy in the design of HEDMs is the incorporation of a high density of nitro groups into a stable molecular framework, which enhances both the energy content and the oxygen balance of the material. While direct research on 2H-Indazole, 2,5,6-trinitro- is limited in publicly available literature, the broader class of polynitro-heterocycles, including polynitro-pyrazoles and -triazoles, has been extensively studied for these properties. sci-hub.senih.govnih.govmdpi.commdpi.combohrium.comresearchgate.netnih.govrsc.orguohyd.ac.inmdpi.comrsc.org

The energetic properties of such compounds are often evaluated based on several key parameters, including density, heat of formation, detonation velocity, and detonation pressure. For instance, computational studies on related polynitro compounds have demonstrated that the introduction of multiple nitro groups can lead to significant improvements in these energetic characteristics. nih.govnih.govnih.gov

Table 1: Comparison of Energetic Properties of Related Polynitro Compounds

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

|---|---|---|---|

| TNT | 1.65 | 6.9 | 19 |

| RDX | 1.82 | 8.75 | 34 |

| HMX | 1.91 | 9.1 | 39 |

| 2,5,6-trinitro-2H-indazole (Predicted) | ~1.8-1.9 | ~8.5-9.0 | ~30-35 |

Note: The values for 2,5,6-trinitro-2H-indazole are predictive and based on trends observed in similar polynitro heterocyclic compounds. Actual experimental values may vary.

Integration into Novel Energetic Frameworks and Formulations

Beyond its potential as a standalone HEDM, 2H-Indazole, 2,5,6-trinitro- could serve as a critical building block for the construction of more complex energetic frameworks. The development of novel energetic materials often involves the synthesis of larger molecules or coordination polymers where energetic moieties are strategically linked. The functional groups on the 2H-indazole ring, including the nitro groups and potentially other substituents, could be utilized for further chemical modifications, allowing for its integration into larger energetic architectures.

The synthesis of various 2H-indazole derivatives has been well-documented, showcasing the versatility of the indazole scaffold in chemical reactions. nih.govmdpi.comresearchgate.netorganic-chemistry.orgnih.govnih.govnih.govaub.edu.lb This synthetic accessibility is crucial for its incorporation into advanced energetic formulations. For instance, the indazole nitrogen atoms could potentially coordinate with metal centers to form energetic metal-organic frameworks (MOFs), a class of materials known for their high density and tunable energetic properties.

Furthermore, the introduction of amino groups to nitroazole rings has been shown to enhance stability and reduce sensitivity, offering a pathway to modulate the energetic properties of indazole-based materials. mdpi.com This suggests that derivatives of 2,5,6-trinitro-2H-indazole could be synthesized to fine-tune its performance characteristics for specific applications.

Role as a Versatile Chemical Synthon in Complex Organic Synthesis

The chemical reactivity of the 2H-indazole core, combined with the activating and directing effects of the nitro groups, positions 2H-Indazole, 2,5,6-trinitro- as a potentially valuable synthon in complex organic synthesis. A synthon is a conceptual building block used by chemists to plan the synthesis of more complex molecules. The indazole ring system itself is a prominent feature in many biologically active compounds and pharmaceuticals. nih.gov

The synthesis of a wide array of 2H-indazole derivatives has been achieved through various synthetic methodologies, including one-pot multi-component reactions and transition metal-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov These established synthetic routes could potentially be adapted for the functionalization of a polynitrated indazole core.

The nitro groups on the 2,5,6-trinitro-2H-indazole molecule can serve as versatile functional handles. They can be reduced to amino groups, which can then participate in a wide range of subsequent chemical transformations, such as amide bond formation, diazotization, and further heterocyclic ring construction. This functional group interconversion capability makes polynitro-indazoles attractive intermediates for the synthesis of complex, polyfunctional molecules with potential applications in medicinal chemistry and materials science.

Future Research Directions and Emerging Challenges

Development of Novel Synthetic Routes with Enhanced Atom Economy and Efficiency

A significant hurdle in the study and application of complex nitrated heterocycles like 2,5,6-trinitro-2H-indazole is the development of efficient and sustainable synthetic methodologies. Traditional synthetic routes often involve harsh reaction conditions and the use of stoichiometric reagents, leading to poor atom economy. primescholars.comwordpress.comjocpr.com Future research must prioritize the development of novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Key areas of focus should include:

Flow Chemistry: The use of microreactor technology and continuous flow processes can offer better control over reaction parameters, enhance safety for highly exothermic nitration reactions, and facilitate easier scale-up.

Alternative Starting Materials: Research into more readily available and less hazardous starting materials is crucial. This could involve novel cyclization strategies from acyclic precursors or the functionalization of more common indazole cores. researchgate.netnih.gov

The table below outlines potential synthetic strategies and their implications for atom economy.

| Synthetic Strategy | Potential Advantages | Challenges |

| Catalytic C-H Nitration | High atom economy, reduced acid waste. | Site-selectivity, catalyst stability and recovery. |

| Flow Synthesis | Enhanced safety, precise control, scalability. | Initial setup cost, potential for clogging. |

| Novel Cyclization Reactions | Access to diverse precursors, potential for fewer steps. | Reaction discovery and optimization, substrate scope. |

Advanced Theoretical Predictions for Structure-Reactivity Relationships and Novel Derivatives

Computational chemistry is poised to play a pivotal role in accelerating the discovery and design of new energetic materials. For 2,5,6-trinitro-2H-indazole, advanced theoretical predictions can provide invaluable insights into its structure-reactivity relationships and guide the synthesis of novel derivatives with tailored properties.

Future theoretical work should concentrate on:

Accurate Prediction of Physicochemical Properties: Employing high-level quantum chemical methods (e.g., density functional theory with appropriate functionals, or ab initio methods) to accurately predict key properties such as density, heat of formation, detonation velocity, and sensitivity to stimuli.

In Silico Design of Derivatives: Using computational screening to predict the properties of a wide range of hypothetical derivatives. This allows for the pre-selection of promising candidates for synthetic efforts, thereby saving time and resources.

Exploration of Supramolecular Chemistry Involving Highly Nitrated Indazoles

The arrangement of molecules in the solid state significantly influences the properties of energetic materials, including their density and sensitivity. The field of supramolecular chemistry offers a powerful toolkit for controlling the crystal packing of highly nitrated indazoles through non-covalent interactions.

Emerging research directions in this area include:

Co-crystallization: The formation of co-crystals with other molecules can be used to tune the physical properties of 2,5,6-trinitro-2H-indazole. For instance, co-formers could be selected to increase crystal density or to introduce specific intermolecular interactions that enhance thermal stability.

Polymorphism Screening: A thorough investigation of the polymorphic landscape of this compound is necessary. Different crystalline forms can exhibit vastly different properties, and identifying and characterizing these polymorphs is crucial for ensuring performance and safety.

Crystal Engineering: The rational design of crystal structures based on an understanding of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) can lead to materials with optimized properties. The introduction of specific functional groups onto the indazole scaffold can be used to direct the self-assembly process. nih.gov

Rational Design of Derivatives with Tunable Chemical Properties

Building upon the insights gained from theoretical predictions and synthetic advancements, the rational design of derivatives of 2,5,6-trinitro-2H-indazole with tunable chemical properties is a key long-term goal. nih.govnih.govresearchgate.net This involves a synergistic approach combining computational modeling, chemical synthesis, and experimental characterization.

Key strategies for the rational design of derivatives include:

Introduction of Functional Groups: The strategic placement of various functional groups on the indazole ring can be used to modulate properties such as energy content, stability, and solubility. For example, the introduction of amino or azido (B1232118) groups could increase the nitrogen content and heat of formation.

Modification of the N-substituent: The substituent at the N-2 position of the indazole ring can significantly influence the molecule's properties. Exploring a range of alkyl, aryl, and heterocyclic substituents could lead to derivatives with a wide spectrum of characteristics. mdpi.com

Isomeric Scaffolds: Investigating the properties of other trinitro-indazole isomers and comparing them to the 2,5,6-trinitro isomer would provide a more complete understanding of the structure-property landscape for this class of compounds.

The following table summarizes some potential derivatives and their expected impact on key properties.

| Derivative Type | Expected Impact on Properties | Rationale |

| Amino-substituted | Increased energy content, potential for hydrogen bonding. | Higher nitrogen content and heat of formation. |

| Fluoro-substituted | Increased density and thermal stability. | Strong C-F bonds and high electronegativity of fluorine. |

| N-oxide derivatives | Increased oxygen balance and energy output. nih.gov | Introduction of an additional oxygen atom. |

By systematically pursuing these future research directions, the scientific community can unlock the full potential of 2H-Indazole, 2,5,6-trinitro- and related compounds, paving the way for the development of next-generation materials with precisely controlled properties.

Q & A

Q. What computational tools aid in predicting regioselectivity in C–H functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.